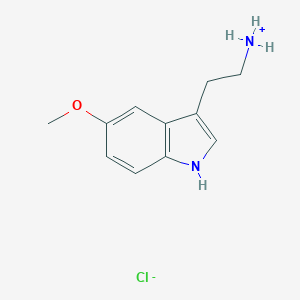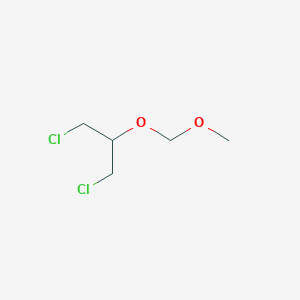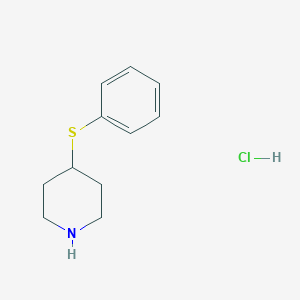![molecular formula C20H42O2 B022488 1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane] CAS No. 19900-85-7](/img/structure/B22488.png)
1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane], commonly known as IBOD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBOD is a diol that is used as a cross-linking agent in the production of polyurethane foams, coatings, and adhesives. It is also used as a surfactant and a dispersing agent in the production of various industrial products.
Mécanisme D'action
The mechanism of action of IBOD is not fully understood, but it is believed to act as a cross-linking agent by forming covalent bonds between polymer chains. IBOD has also been shown to interact with cell membranes, which may contribute to its antimicrobial properties.
Biochemical and physiological effects:
IBOD has been shown to have low toxicity and is generally considered to be safe for use in various applications. However, studies have shown that exposure to high concentrations of IBOD can cause respiratory irritation and skin sensitization. IBOD has also been shown to have a slight irritant effect on the eyes.
Avantages Et Limitations Des Expériences En Laboratoire
IBOD has several advantages for use in lab experiments, including its ability to cross-link polymers and form stable complexes with drugs. However, IBOD can be difficult to handle due to its low solubility in water and its tendency to form gels at high concentrations.
Orientations Futures
There are several potential future directions for research on IBOD, including its use as a drug delivery agent, its potential applications in the production of antimicrobial coatings and its use in the production of polyurethane foams. Further research is needed to fully understand the mechanism of action of IBOD and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of IBOD involves the reaction of isobutylene oxide with 2-ethylhexanol in the presence of a catalyst. The reaction is typically carried out under mild conditions and produces high yields of the desired product. IBOD can also be synthesized by the reaction of isobutyraldehyde with ethylene oxide in the presence of a catalyst.
Applications De Recherche Scientifique
IBOD has been extensively studied for its potential applications in various fields, including materials science, biochemistry, and pharmacology. IBOD has been shown to have antimicrobial properties and has been used as an additive in the production of antimicrobial coatings. It has also been studied for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Propriétés
Numéro CAS |
19900-85-7 |
|---|---|
Formule moléculaire |
C20H42O2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
3-[[1-(2-ethylhexoxy)-2-methylpropoxy]methyl]heptane |
InChI |
InChI=1S/C20H42O2/c1-7-11-13-18(9-3)15-21-20(17(5)6)22-16-19(10-4)14-12-8-2/h17-20H,7-16H2,1-6H3 |
Clé InChI |
BCZAQIZGCCZLOA-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(C(C)C)OCC(CC)CCCC |
SMILES canonique |
CCCCC(CC)COC(C(C)C)OCC(CC)CCCC |
Autres numéros CAS |
19900-85-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





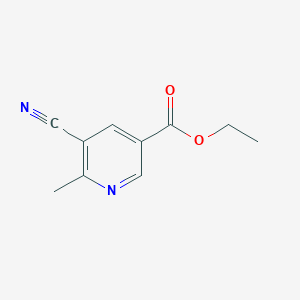
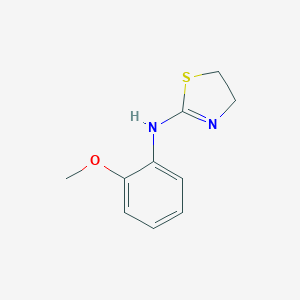

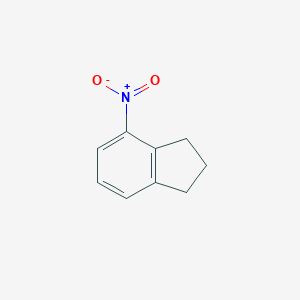
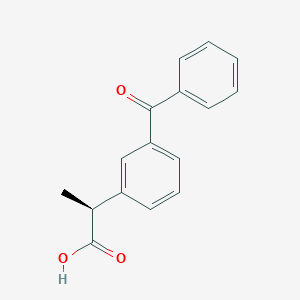
![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)


